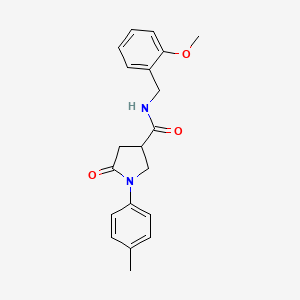
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, commonly known as ENBDM, is a synthetic compound that has been extensively studied for its potential use in scientific research. ENBDM belongs to the family of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mechanism of Action
ENBDM inhibits the activity of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide by binding to its catalytic domain. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide is involved in DNA repair and cell death pathways, and its inhibition leads to the accumulation of DNA damage and cell death. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide-mediated DNA repair, leading to increased cell death in cancer cells.
Biochemical and physiological effects:
ENBDM has been shown to have a variety of biochemical and physiological effects. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, as mentioned earlier. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENBDM has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
ENBDM has several advantages for lab experiments. It is a potent inhibitor of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, making it a useful tool for studying the role of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide in DNA repair and cell death pathways. ENBDM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a useful tool for studying cancer treatment. However, ENBDM has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. In addition, ENBDM has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on ENBDM. First, more studies are needed to determine the safety and efficacy of ENBDM in humans. Second, ENBDM could be further studied for its potential use in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Third, ENBDM could be studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Fourth, ENBDM could be studied for its potential use in inflammatory diseases such as rheumatoid arthritis. Finally, ENBDM could be further studied to understand its mechanism of action and potential targets beyond N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide inhibition.
Synthesis Methods
ENBDM is synthesized by the reaction of 4-ethoxy-2-nitroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
ENBDM has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the enzyme N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, which is involved in DNA repair and cell death pathways. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-14-5-6-15(16(10-14)19(21)22)18-17(20)13-8-11(2)7-12(3)9-13/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVDUIOVLRFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)



![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)